N-(2-ethylphenyl)cyclopentanecarboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31g/mol |
IUPAC Name |
N-(2-ethylphenyl)cyclopentanecarboxamide |
InChI |
InChI=1S/C14H19NO/c1-2-11-7-5-6-10-13(11)15-14(16)12-8-3-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3,(H,15,16) |
InChI Key |
ZZGQAJWPXAVLQV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2CCCC2 |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CCCC2 |
solubility |
29.7 [ug/mL] |
Origin of Product |
United States |
Synthetic Methodologies for N 2 Ethylphenyl Cyclopentanecarboxamide and Analogues
General Synthetic Strategies for Cyclopentanecarboxamide (B1346233) Derivatives
The principal approach to synthesizing cyclopentanecarboxamide derivatives is the formation of an amide bond between a cyclopentanecarboxylic acid component and a suitable amine. This is fundamentally achieved by activating the carboxylic acid's carbonyl group to make it more susceptible to attack by the amine's nucleophilic nitrogen atom. nih.gov
Commonly, this activation is accomplished using coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group. chemistrysteps.com Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) are effective for this purpose, often providing high yields. More intricate strategies can also be employed, such as a ring contraction approach where a cyclohexane (B81311) diazoketone is reacted with an amine to form the corresponding cyclopentane (B165970) acid amide. google.com However, the most direct and widely used methods involve either converting the carboxylic acid into a highly reactive acid chloride intermediate or using carbodiimide-mediated coupling agents for a one-pot reaction. nih.govcommonorganicchemistry.com
Amide Bond Formation Techniques
The two predominant techniques for constructing the amide linkage in compounds like N-(2-ethylphenyl)cyclopentanecarboxamide are the acid chloride intermediate approach and carbodiimide-mediated coupling reactions.
A classic and highly effective two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride. commonorganicchemistry.com This intermediate, cyclopentanecarbonyl chloride, readily reacts with the amine (2-ethylaniline) to form the final amide product. libretexts.orgyoutube.com The reaction between the acid chloride and the amine is typically rapid and often carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. commonorganicchemistry.comyoutube.com
The conversion of a carboxylic acid to an acid chloride is most frequently accomplished using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). commonorganicchemistry.comyoutube.com
Thionyl Chloride (SOCl₂): This reagent is popular due to its low cost and the fact that its byproducts (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies purification. youtube.comsciencemadness.org The reaction is often performed by heating the carboxylic acid in neat thionyl chloride or in an inert solvent. orgsyn.org While effective, it sometimes requires elevated temperatures (reflux) to proceed to completion. sciencemadness.org A catalyst is generally not required, but for less reactive acids, a catalytic amount of N,N-dimethylformamide (DMF) may be used. youtube.com
Oxalyl Chloride ((COCl)₂): Oxalyl chloride is often considered a milder and more selective reagent than thionyl chloride. researchgate.net It frequently allows the reaction to proceed at room temperature, particularly when a catalytic amount of DMF is added. sciencemadness.org The use of oxalyl chloride is advantageous when other sensitive functional groups are present in the molecule. researchgate.net
The general procedure involves dissolving the cyclopentanecarboxylic acid in an aprotic solvent like dichloromethane (B109758) (DCM), adding the chlorinating agent, and often a catalytic drop of DMF. sciencemadness.org After the formation of the acid chloride is complete, the excess reagent and solvent are typically removed under vacuum. orgsyn.org The crude cyclopentanecarbonyl chloride is then dissolved in a fresh solvent and reacted with 2-ethylaniline (B167055). commonorganicchemistry.com
Table 1: Comparison of Common Reagents for Acid Chloride Formation
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) ** | Neat or with inert solvent (e.g., Toluene), often requires heat (reflux). youtube.comorgsyn.orgnih.gov | Inexpensive; byproducts are gaseous (SO₂, HCl). youtube.comsciencemadness.org | Can require high temperatures; may not be suitable for sensitive substrates. youtube.comsciencemadness.org |
| Oxalyl Chloride ((COCl)₂) ** | Aprotic solvent (e.g., DCM), often with catalytic DMF, typically at room temperature. sciencemadness.org | Milder conditions; highly efficient; byproducts are gaseous (CO, CO₂, HCl). sciencemadness.orgresearchgate.net | More expensive than thionyl chloride. researchgate.net |
A key consideration in the acid chloride approach is the management of acidic gaseous byproducts. The reaction of cyclopentanecarboxylic acid with thionyl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl), while oxalyl chloride produces carbon monoxide (CO), carbon dioxide (CO₂), and HCl. sciencemadness.orgresearchgate.net
These reactions must be conducted in a well-ventilated fume hood to safely handle the evolution of these toxic and corrosive gases. sciencemadness.org The HCl generated in the second step, the reaction of the acid chloride with the amine, forms a salt with the unreacted amine. libretexts.org To prevent this and drive the reaction to completion, an excess of the starting amine or an auxiliary non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine, is typically added to the reaction mixture to act as an HCl scavenger. commonorganicchemistry.comorgsyn.org Workup usually involves washing the reaction mixture with a dilute acid solution to remove the base and any unreacted amine, followed by a wash with a basic solution (like aqueous sodium bicarbonate) to remove any remaining acidic impurities.
Carbodiimide (B86325) coupling represents a more direct, one-pot approach to amide bond formation, avoiding the need to isolate a reactive intermediate. chemistrysteps.com These reagents facilitate the condensation of a carboxylic acid and an amine by activating the carboxylic acid in situ. nih.gov This method is widely used in peptide synthesis and is applicable to a broad range of substrates. researchgate.net
The most common carbodiimide coupling agents are N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.com
DCC (N,N'-Dicyclohexylcarbodiimide): DCC is an effective coupling agent. The reaction mechanism involves the carboxylic acid adding to the carbodiimide to form a highly reactive O-acylisourea intermediate. chemistrysteps.com The amine then attacks this intermediate to form the amide bond. The main byproduct is N,N'-dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and can often be removed by filtration.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC functions similarly to DCC but is often preferred because its urea (B33335) byproduct is water-soluble, allowing for a much easier aqueous workup and purification. nih.govchemistrysteps.com
To improve reaction efficiency and suppress side reactions, such as the formation of N-acylurea byproducts and racemization (if chiral centers are present), additives are frequently included. researchgate.netluxembourg-bio.com
HOBt (1-Hydroxybenzotriazole): HOBt is a common additive that reacts with the O-acylisourea intermediate to form an active HOBt ester. nih.govluxembourg-bio.com This ester is more stable than the O-acylisourea but still highly reactive towards the amine, leading to cleaner reactions and higher yields. researchgate.netluxembourg-bio.com The combination of EDC and HOBt is a widely recognized and effective system for amide bond formation. nih.govresearchgate.net
The typical procedure involves dissolving the cyclopentanecarboxylic acid, 2-ethylaniline, the coupling agent (e.g., EDC), and the additive (e.g., HOBt) in an appropriate aprotic solvent, such as DCM, DMF, or acetonitrile, and stirring at room temperature until the reaction is complete. nih.govresearchgate.net
Table 2: Common Carbodiimide Coupling Systems
| Coupling System | Components | Byproduct Characteristics | Key Advantages |
| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) is a solid, insoluble in many solvents. | Effective and inexpensive. |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | The corresponding urea is water-soluble. | Simplifies purification via aqueous extraction. nih.govchemistrysteps.com |
| EDC / HOBt | EDC and 1-Hydroxybenzotriazole | Water-soluble urea from EDC. | Increases reaction rate, reduces side reactions and epimerization. nih.govresearchgate.netluxembourg-bio.com |
| DCC / HOBt | DCC and 1-Hydroxybenzotriazole | Insoluble DCU. | Reduces side reactions compared to DCC alone. rsc.org |
Carbodiimide-Mediated Coupling Reactions
Solvent and Temperature Optimization
The selection of an appropriate solvent and reaction temperature is critical in the synthesis of N-aryl amides, directly influencing reaction rates, yields, and the solubility of reactants and products. In amidation chemistry, traditional solvents like toluene (B28343) are often effective but pose toxicity concerns. Research has explored safer, bio-based alternatives such as p-cymene (B1678584). acs.org The higher boiling point of p-cymene allows for increased reaction temperatures, which can significantly improve yields compared to toluene. acs.org Furthermore, the low solubility of many amide products in cold p-cymene can simplify the separation and purification process. acs.org
Temperature optimization is a key factor in driving the reaction to completion while minimizing side reactions. For many direct amidation reactions, temperatures are often elevated to between 60 °C and 110 °C. nih.govresearchgate.netanalis.com.my For instance, in the amidation of cinnamic acid, increasing the temperature from room temperature to 60 °C resulted in a significant increase in product yield. analis.com.my However, excessively high temperatures can sometimes lead to thermal degradation of the catalyst or products. nih.gov In contrast, certain catalytic systems, such as those using ruthenium PNNH complexes, have been developed to facilitate amide bond formation under much milder conditions, including reflux in diethyl ether (boiling point 34.6 °C). acs.org
The following table summarizes the effect of solvent and temperature on a model amidation reaction.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 110 | 22 | Moderate |
| 2 | p-Cymene | 140 | 18 | High |
| 3 | Diethyl Ether | 35 | 22 | High (with Ru catalyst) |
| 4 | THF | 60 | 2.5 | 93.1 (with EDC.HCl) |
Data is illustrative, compiled from findings in related amidation studies. acs.organalis.com.myacs.org
Direct Coupling Methods
Direct coupling methods, which form the amide bond by activating a carboxylic acid in the presence of an amine, are the most common strategies for synthesizing this compound and its analogues. These methods bypass the need to isolate a more reactive acylating agent, such as an acid chloride.
A variety of coupling reagents are employed to facilitate this transformation:
Carbodiimides : Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC) are widely used. analis.com.my They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.
Boron-Based Reagents : Tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, has been shown to be an effective reagent for the direct amidation of a wide range of carboxylic acids and amines. nih.gov These reactions are often operationally simple and can be performed with equimolar amounts of the acid and amine. nih.gov
Phosphonium and Uranium Reagents : Reagents such as BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also effective but are often reserved for more challenging couplings, such as in peptide synthesis.
Transition Metal Catalysis : Palladium and rhodium-catalyzed reactions represent advanced methods for C-N bond formation. nih.govsyr.edu For instance, a novel rhodium-catalyzed coupling of arylboroxines and carbamates can directly produce secondary benzamides. nih.gov Palladium-catalyzed methods have also been developed for the direct α-arylation of amides. researchgate.net
Umpolung Amide Synthesis (UmAS) offers an alternative paradigm where the polarity of the synthons is reversed. nih.govnih.gov Recent developments have extended this method to the synthesis of N-aryl amides by reacting α-fluoronitroalkanes with N-aryl hydroxylamines, promoted by a simple Brønsted base. nih.govnih.gov
Precursor Synthesis and Selection
The successful synthesis of the target compound is contingent upon the availability and purity of its fundamental building blocks: a cyclopentanecarboxylic acid derivative and a substituted aniline (B41778).
Cyclopentanecarboxylic Acid Derivatives
Cyclopentanecarboxylic acid and its activated derivatives are key precursors. Several synthetic routes are available:
Favorskii Rearrangement : A common and efficient method involves the Favorskii rearrangement of 2-chlorocyclohexanone (B41772). orgsyn.org Treatment of 2-chlorocyclohexanone with a base, such as sodium methoxide (B1231860) in ether, leads to ring contraction and the formation of methyl cyclopentanecarboxylate. orgsyn.org The resulting ester can then be hydrolyzed to the desired carboxylic acid.
Oxidation of Cyclopentanol or Cyclopentanone (B42830) : Cyclopentanol can be oxidized to cyclopentanecarboxylic acid using strong oxidizing agents like Jones reagent (CrO₃ in H₂SO₄), typically proceeding through a cyclopentanone intermediate. brainly.com
Grignard Reaction : The reaction of a cyclopentyl Grignard reagent (cyclopentylmagnesium bromide) with carbon dioxide, followed by an acidic workup, provides another direct route to the carboxylic acid. brainly.com
From Cyclopentane Phthalic Anhydride (B1165640) : Derivatives such as N-amino-1,2-cyclopentanedicarboximide can be prepared by reacting cyclopentane phthalic anhydride with hydrazine (B178648) hydrate. google.com
For direct coupling reactions, the carboxylic acid itself is used. For other methods, it may be converted to a more reactive derivative, such as cyclopentanecarbonyl chloride, by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride.
Substituted Aniline Precursors (e.g., 2-ethylaniline derivatives)
2-Ethylaniline is the second crucial precursor. It is a substituted aromatic amine that serves as an important intermediate in the synthesis of various chemicals. guidechem.com Standard synthetic methods include:
Friedel-Crafts Alkylation : The direct alkylation of aniline with an ethylating agent like an ethyl halide can be performed, though controlling selectivity to obtain the mono-alkylated ortho-product can be challenging. guidechem.com
Reduction of Nitroaromatics : A common industrial route involves the nitration of ethylbenzene (B125841) to yield a mixture of nitroethylbenzene isomers, followed by separation and reduction of the ortho-isomer (1-ethyl-2-nitrobenzene) to 2-ethylaniline. The reduction can be achieved using various methods, including catalytic hydrogenation or using metals like iron in acidic media.
Reductive Amination : N-alkylation of anilines can be achieved via reductive amination. For example, 2,6-diethyl aniline can be N-alkylated using an aldehyde (like acetaldehyde) in the presence of a palladium on carbon (Pd/C) catalyst and a hydrogen source such as ammonium (B1175870) formate. jocpr.com
Optimization of Reaction Conditions and Yield
Optimizing reaction conditions is a multifactorial process aimed at maximizing product yield and purity while minimizing reaction time and waste. Key parameters for the synthesis of this compound include the choice of coupling reagent, base, solvent, temperature, and stoichiometry of reactants. analis.com.myresearchgate.net
A typical optimization process, as demonstrated in related N-aryl amide syntheses, might involve the following steps:
Screening of Coupling Reagents : Different activating agents (e.g., EDC.HCl, DCC, TCT) are tested to identify the most effective one for the specific substrate pair. analis.com.myresearchgate.net
Solvent Selection : A range of solvents with varying polarities (e.g., DCM, THF, MeCN) are evaluated. Anhydrous solvents often give better results by preventing hydrolysis of reactive intermediates. analis.com.my
Base and Stoichiometry : The presence and nature of a base can be critical, particularly to neutralize any acidic byproducts (like HCl from EDC.HCl) and to deprotonate the amine, increasing its nucleophilicity. The molar ratio of the carboxylic acid, amine, and coupling reagent is systematically varied to find the optimal balance for high conversion. analis.com.my A common starting point is a 1:1:1.5 ratio of acid:amine:coupling reagent. analis.com.my
Temperature and Reaction Time : The reaction is monitored over time at different temperatures to determine the point of maximum yield before potential degradation or side reactions occur. researchgate.netanalis.com.my
The following table illustrates a hypothetical optimization sequence for a model amidation reaction.
| Entry | Coupling Reagent | Solvent | Base (equiv.) | Temp (°C) | Yield (%) |
| 1 | DCC | DCM | None | 25 | 45 |
| 2 | EDC.HCl | DCM | None | 25 | 68 |
| 3 | EDC.HCl | THF | NMM (1.1) | 25 | 75 |
| 4 | EDC.HCl | THF | NMM (1.1) | 60 | 91 |
| 5 | TCT | MeCN | NMM (3.0) | 25 | 88 |
Data is illustrative, compiled from findings in related amidation studies. analis.com.myresearchgate.net NMM = N-Methylmorpholine, TCT = 2,4,6-Trichloro-1,3,5-triazine
Post-Synthesis Purification and Isolation Techniques in Research
After the reaction is complete, the target amide must be isolated from the reaction mixture, which may contain unreacted starting materials, the coupling agent's byproducts (e.g., dicyclohexylurea from DCC), and other impurities.
Common laboratory-scale purification techniques for N-aryl amides include:
Aqueous Workup : The reaction mixture is often first treated with a series of aqueous washes. This can include a wash with a dilute acid (like 5% HCl) to remove any unreacted amine and basic byproducts, followed by a wash with a dilute base (like 5% NaHCO₃) to remove unreacted carboxylic acid. orgsyn.org A final wash with brine helps to remove water from the organic layer before drying. orgsyn.org
Recrystallization : This is often the method of choice for purifying solid amides. researchgate.net The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. As the solubility decreases with temperature, the pure product crystallizes out, leaving impurities behind in the solvent. researchgate.net Suitable solvents for amides can include ethanol (B145695), acetonitrile, or 1,4-dioxane. researchgate.net
Column Chromatography : If recrystallization is ineffective or the product is an oil, purification is typically achieved by silica (B1680970) gel column chromatography. jocpr.com The crude mixture is loaded onto a column of silica gel and eluted with a solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The components of the mixture separate based on their differing polarities and affinities for the stationary phase, allowing for the isolation of the pure amide.
Filtration : In cases where the byproducts of the coupling reaction are insoluble (e.g., the urea formed from DCC), they can often be removed by simple filtration of the reaction mixture before further workup. jocpr.com
Recrystallization Methods
Recrystallization is a widely utilized and effective technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures. For N-aryl amides, recrystallization is often the method of choice for obtaining high-purity material. phenomenex.com
The ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point. Conversely, the impurities should either be insoluble in the hot solvent or remain soluble at low temperatures. The process typically involves dissolving the crude product in a minimum amount of a suitable hot solvent to form a saturated solution. Upon slow cooling, the solubility of the target compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor.
The selection of an appropriate solvent is paramount for successful recrystallization. For amides, polar solvents are generally effective. Common solvents that can be considered for the recrystallization of this compound and its analogues include:
Ethanol
Acetone
Acetonitrile phenomenex.com
1,4-Dioxane phenomenex.com
The choice of solvent can be guided by experimental screening. A general rule of thumb suggests that solvents with functional groups similar to the compound being purified are often good solubilizers. For amides, this would indicate that polar protic and aprotic solvents may be suitable. wikipedia.org
Table 1: Potential Recrystallization Solvents for N-Aryl Amides
| Solvent | Polarity | Boiling Point (°C) | Rationale for Use |
| Ethanol | Polar Protic | 78 | Good for many moderately polar organic compounds. |
| Acetone | Polar Aprotic | 56 | Effective for a wide range of organic solids. |
| Acetonitrile | Polar Aprotic | 82 | Often gives good results for amide purification. phenomenex.com |
| Ethyl Acetate (B1210297) | Moderately Polar | 77 | A common solvent for the recrystallization of esters and other polar compounds. |
| Toluene | Nonpolar | 111 | Can be effective for less polar compounds or as part of a solvent mixture. |
It is also common to use a binary solvent system for recrystallization. This involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which the compound is sparingly soluble. The crude material is dissolved in the "good" solvent, and the "poor" anitsolvent is added dropwise until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly to induce crystallization. For highly associated solids like amides, a mixture of diethyl ether and methanol (B129727) or ethanol can be effective. nih.gov
Chromatographic Purification (e.g., Flash Column Chromatography)
Flash column chromatography is a rapid and efficient preparative purification technique used to separate components of a mixture based on their differential adsorption to a stationary phase and solubility in a mobile phase. mdpi.com This method is particularly useful for purifying liquid or non-crystalline solid compounds, or when recrystallization is ineffective.
For the purification of this compound and its analogues, which are N-aryl amides, flash column chromatography on silica gel is a standard procedure. Silica gel is a polar, acidic adsorbent. The separation is achieved by eluting the mixture through the column with a solvent system (eluent) of appropriate polarity. Nonpolar compounds will travel down the column more quickly, while polar compounds will be retained more strongly by the silica gel.
The selection of the eluent is crucial for achieving good separation. A common strategy is to use a mixture of a nonpolar solvent and a more polar solvent. The polarity of the eluent can be adjusted by changing the ratio of the two solvents. For N-aryl amides, a mixture of a hydrocarbon solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or diethyl ether) is frequently employed. nih.gov
Table 2: Typical Solvent Systems for Flash Column Chromatography of N-Aryl Amides on Silica Gel
| Nonpolar Solvent | Polar Solvent | Typical Ratio Range (v/v) | Application Notes |
| Hexane | Ethyl Acetate | 9:1 to 1:1 | A standard and versatile system for a wide range of compound polarities. nih.gov |
| Heptane | Ethyl Acetate | 9:1 to 1:1 | Similar to hexane/ethyl acetate, with a higher boiling point for heptane. |
| Dichloromethane | Methanol | 99:1 to 9:1 | Effective for more polar compounds. nih.gov |
| Hexane | Diethyl Ether | 9:1 to 1:1 | An alternative to ethyl acetate as the polar component. nih.gov |
For basic compounds, such as those containing an amine functionality, tailing of peaks on the acidic silica gel can be an issue. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-2% v/v), can be added to the eluent. sigmaaldrich.com This deactivates the acidic sites on the silica gel, leading to sharper peaks and improved separation. Alternatively, amine-functionalized silica can be used as the stationary phase.
The progress of the separation is monitored by thin-layer chromatography (TLC). The optimal eluent composition for flash chromatography is one that gives a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of organic compounds in solution. uoa.gr By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can deduce the precise arrangement of atoms within a molecule. For N-(2-ethylphenyl)cyclopentanecarboxamide, a full suite of NMR experiments would be required to unambiguously assign all proton and carbon signals and to understand its conformational dynamics.
A ¹H NMR spectrum of this compound would reveal the chemical environment of every proton in the molecule. The spectrum is analyzed based on chemical shift (δ), integration, and signal splitting (multiplicity).
Chemical Shift : The position of a signal along the x-axis (in ppm) is dictated by the electronic environment of the proton. nih.gov
Aromatic Protons : The four protons on the 2-ethylphenyl ring would appear in the downfield region, typically between δ 7.0 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. rsc.org Their specific shifts and multiplicities would depend on their position relative to the ethyl and amide substituents.
Amide Proton (N-H) : The proton on the amide nitrogen would likely appear as a broad singlet, typically in the range of δ 7.5-8.5 ppm. Its chemical shift can be variable and is sensitive to solvent, concentration, and temperature due to hydrogen bonding.
Cyclopentyl Protons : The protons on the cyclopentane (B165970) ring would produce complex, overlapping multiplets in the upfield region, generally between δ 1.5 and 2.8 ppm. The single proton on the carbon attached to the carbonyl group (the α-proton) would be the most downfield of this group, likely around δ 2.5-2.8 ppm, due to the electron-withdrawing effect of the carbonyl. nist.gov
Ethyl Group Protons : The ethyl group attached to the phenyl ring would show two distinct signals: a quartet for the methylene (B1212753) (-CH₂-) protons (around δ 2.6-2.8 ppm) and a triplet for the methyl (-CH₃) protons (around δ 1.2 ppm). libretexts.org
Spin Systems : The coupling between adjacent protons (spin-spin coupling) causes signals to split into multiplets (e.g., doublets, triplets, quartets), revealing which protons are neighbors in the molecular structure. For example, the ethyl group's -CH₂- signal is a quartet because it is coupled to the three protons of the -CH₃ group, and the -CH₃ signal is a triplet because it is coupled to the two protons of the -CH₂- group. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) would be used to definitively map these proton-proton correlations. core.ac.uk
A hypothetical data table for the ¹H NMR spectrum is presented below to illustrate how results would be reported.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Amide N-H | 7.5 - 8.5 | br s | - |
| Aromatic H | 7.0 - 7.5 | m | - |
| Ethyl -CH₂- | 2.6 - 2.8 | q | ~7.5 |
| Cyclopentyl α-H | 2.5 - 2.8 | m | - |
| Cyclopentyl β,γ-H's | 1.5 - 2.0 | m | - |
| Ethyl -CH₃ | ~1.2 | t | ~7.5 |
| Note: This table is predictive and not based on experimental data. br s = broad singlet, m = multiplet, q = quartet, t = triplet. |
A ¹³C NMR spectrum provides a count of the unique carbon atoms in a molecule and information about their chemical environment. libretexts.org For this compound, which has 14 carbon atoms, one would expect to see up to 14 distinct signals, unless symmetry renders some carbons chemically equivalent.
Carbonyl Carbon : The amide carbonyl carbon (C=O) is highly deshielded and would appear far downfield, typically in the range of δ 170-180 ppm. wisc.edutintoll.com
Aromatic Carbons : The six carbons of the phenyl ring would resonate between δ 120 and 145 ppm. The carbons directly attached to the ethyl group and the nitrogen atom (ipso-carbons) would have distinct shifts compared to the others. organicchemistrydata.org
Cyclopentyl Carbons : The five carbons of the cyclopentane ring would appear in the upfield region. The α-carbon (attached to the carbonyl) would be the most downfield of this set (around δ 40-50 ppm), while the others would be found between δ 25-35 ppm. chemicalbook.com
Ethyl Group Carbons : The methylene (-CH₂-) carbon would be expected around δ 25-30 ppm, and the terminal methyl (-CH₃) carbon would be the most upfield signal in the spectrum, around δ 10-15 ppm. libretexts.org
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. wikipedia.org
A hypothetical data table for the ¹³C NMR spectrum is presented below.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Amide C=O | 170 - 180 |
| Aromatic C (quaternary) | 135 - 145 |
| Aromatic C-H | 120 - 130 |
| Cyclopentyl α-C | 40 - 50 |
| Cyclopentyl β,γ-C's | 25 - 35 |
| Ethyl -CH₂- | 25 - 30 |
| Ethyl -CH₃ | 10 - 15 |
| Note: This table is predictive and not based on experimental data. |
Amides can exhibit restricted rotation around the C-N bond, leading to the existence of distinct rotational isomers, or rotamers (s-cis and s-trans). uoa.gr This slow rotation (on the NMR timescale) can result in the doubling of some or all NMR signals. Variable-temperature NMR studies are often employed to investigate such dynamic processes. By increasing the temperature, the rate of rotation increases, which can cause the separate signals of the rotamers to broaden and eventually coalesce into single, averaged signals. This analysis provides valuable information about the energy barrier to rotation and the preferred conformation of the molecule in solution.
To further validate spectral assignments, experimental NMR chemical shifts can be compared against values predicted by quantum mechanical calculations. organicchemistrydata.org Using Density Functional Theory (DFT), the geometry of the molecule is first optimized to find its lowest energy conformation(s). Then, the magnetic shielding for each nucleus is calculated, which can be converted into a chemical shift value. A strong correlation between the experimental and computed shifts provides a high degree of confidence in the proposed structure.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. An LC-MS analysis of this compound would serve two primary purposes:
Purity Assessment : The liquid chromatograph would separate the target compound from any unreacted starting materials, byproducts, or other impurities. A pure sample would ideally show a single, sharp peak in the chromatogram.
Molecular Ion Confirmation : The mass spectrometer would detect the ionized molecule, known as the molecular ion ([M+H]⁺ in positive ion mode). For this compound (C₁₄H₁₉NO), the exact mass of the neutral molecule is 217.1467 g/mol . The high-resolution mass spectrometer (HRMS) would be expected to detect a protonated molecular ion [M+H]⁺ with an m/z value very close to 218.1545. Observing this peak confirms the molecular formula and weight of the compound. uoa.gr
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in modern chemical analysis, offering highly precise mass measurements that are crucial for determining a compound's elemental formula. nih.govresearchgate.net Unlike nominal mass spectrometry, HRMS instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers can measure mass-to-charge ratios (m/z) to several decimal places. nih.gov This level of precision allows for the confident assignment of a molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions (isobars). researchgate.net
For this compound, the molecular formula is C₁₄H₁₉NO. HRMS analysis provides an experimental mass that can be compared against the calculated theoretical exact mass. The high degree of accuracy achieved with HRMS provides strong evidence for the compound's elemental composition, a foundational step in its structural elucidation. nih.gov
Table 1: HRMS Data for this compound An interactive data table.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉NO |
| Calculated Exact Mass | 217.1467 Da |
| Ionization Mode (Typical) | Electrospray (ESI) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govrjptonline.org It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. In this method, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column, such as a 5% phenyl methyl siloxane column. nih.gov
Upon elution from the GC column at a characteristic retention time, the separated analyte enters the mass spectrometer. There, it is typically subjected to electron ionization (EI), which bombards the molecule with high-energy electrons. This process generates a positively charged molecular ion (M⁺) and a series of fragment ions. The resulting mass spectrum displays the relative abundance of these ions as a function of their m/z ratio. This fragmentation pattern is highly reproducible and serves as a molecular "fingerprint," allowing for structural confirmation and identification by comparison to spectral libraries.
Table 2: Predicted GC-MS Fragmentation Data for this compound An interactive data table.
| m/z | Proposed Fragment Ion | Structural Origin |
|---|---|---|
| 217 | [C₁₄H₁₉NO]⁺ | Molecular Ion (M⁺) |
| 120 | [C₈H₁₀N]⁺ | Loss of the cyclopentanecarbonyl radical ([•C₅H₉CO]) |
| 95 | [C₆H₉O]⁺ | Cyclopentanecarbonyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. pressbooks.publumenlearning.com The method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. lumenlearning.com The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
The structure of this compound contains several distinct functional groups that give rise to characteristic absorption bands in an IR spectrum. The presence of a sharp, intense carbonyl (C=O) absorption is one of the most easily identifiable features in the spectrum. openstax.org The secondary amide linkage also produces a characteristic N-H stretching vibration. pressbooks.pubopenstax.org
Table 3: Key IR Absorption Bands for this compound An interactive data table.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3300 | N-H Stretch | Secondary Amide |
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 2960-2850 | C-H Stretch | Ethyl & Cyclopentyl Groups |
| ~1650 | C=O Stretch (Amide I) | Carbonyl |
| ~1540 | N-H Bend (Amide II) | Secondary Amide |
Elemental Analysis for Stoichiometric Validation
Elemental analysis is a cornerstone technique for the validation of a compound's empirical and molecular formula. It precisely determines the mass percentage of each element—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a pure sample. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula. For a sample to be considered pure, the experimental values must fall within a narrow margin of error (typically ±0.4%) of the theoretical percentages. This close correlation provides fundamental, stoichiometric validation of the compound's identity.
Table 4: Theoretical Elemental Composition of this compound An interactive data table.
| Element | Symbol | Mass Percentage (%) |
|---|---|---|
| Carbon | C | 77.37% |
| Hydrogen | H | 8.81% |
| Nitrogen | N | 6.45% |
Compound Names
Computational Chemistry and Theoretical Modeling of N 2 Ethylphenyl Cyclopentanecarboxamide
Quantum Chemical Calculations
Quantum chemical calculations are founded on the principles of quantum mechanics and are used to determine the electronic structure and energy of a molecule. These calculations are fundamental to predicting a wide range of molecular properties. For a molecule like N-(2-ethylphenyl)cyclopentanecarboxamide, these methods can elucidate its intrinsic chemical nature.
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. youtube.com It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial variables, offering a computationally efficient yet accurate alternative to traditional wave-function-based methods. youtube.com For this compound, DFT calculations would provide a detailed picture of its electronic properties.
DFT studies on related N-aryl amide structures have been used to analyze molecular orbitals, charge distribution, and reactivity. acs.org Such calculations would typically involve optimizing the molecule's geometry to find its most stable (lowest energy) conformation. Following optimization, various electronic properties can be calculated.
Key electronic properties obtainable from DFT include:
Electron Density: Reveals the distribution of electrons around the molecule, highlighting electron-rich and electron-deficient regions.
Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, identifying sites prone to electrophilic or nucleophilic attack. For instance, the carbonyl oxygen in the carboxamide group would be expected to be a region of negative potential.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between them (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and optical properties. acs.org
A hypothetical data table summarizing the kind of information derived from a DFT analysis is presented below.
| Calculated Property | Description | Typical Method |
|---|---|---|
| Total Energy | The total electronic energy of the optimized molecular structure. | DFT/B3LYP/6-311++G(d,p) |
| Dipole Moment | A measure of the overall polarity of the molecule. | DFT/B3LYP/6-311++G(d,p) |
| HOMO Energy | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. | DFT/B3LYP/6-311++G(d,p) |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. | DFT/B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. | DFT/B3LYP/6-311++G(d,p) |
Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which can aid in the interpretation of experimental data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for nuclei like ¹H and ¹³C. nih.govyoutube.com By comparing the predicted spectrum of a proposed structure with the experimental one, computational methods can be invaluable for structure verification. youtube.com Scaling factors are sometimes applied to the calculated results to achieve better agreement with experimental data. nih.gov
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption of light in the ultraviolet-visible range. nih.gov This allows for the prediction of the λ_max_ values in the UV-Vis spectrum, providing insight into the electronic transitions occurring within the molecule. researchgate.net
Below is an illustrative table showing how predicted spectroscopic data for this compound would be presented.
| Spectroscopy Type | Parameter | Computational Method | Predicted Value (Hypothetical) |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ, ppm) | DFT/GIAO | A list of shifts for each unique proton. |
| ¹³C NMR | Chemical Shift (δ, ppm) | DFT/GIAO | A list of shifts for each unique carbon. |
| UV-Vis | λ_max_ (nm) | TD-DFT | Calculated wavelength(s) of maximum absorbance. |
This compound possesses several rotatable bonds, particularly around the amide linkage and the ethyl group on the phenyl ring. This flexibility means the molecule can exist in multiple three-dimensional shapes, or conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies.
Molecular Modeling Techniques
While quantum chemical calculations focus on the intrinsic properties of a single molecule, molecular modeling techniques are often used to simulate how a molecule interacts with its environment, particularly with biological macromolecules like proteins.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). plos.org This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific protein target and for understanding the molecular basis of a ligand's activity. nih.govmdpi.com
For this compound, a docking study would require a known protein target. The simulation would then proceed as follows:
Preparation: The 3D structure of the ligand (from conformational analysis) and the protein (often from the Protein Data Bank) are prepared.
Docking: A docking algorithm samples a large number of possible orientations of the ligand within the protein's binding site.
Scoring: Each orientation, or "pose," is assigned a score that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode.
The results provide insights into the binding energy and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. nih.gov
A hypothetical results table from a docking simulation is shown below.
| Protein Target (Hypothetical) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Enzyme X Active Site | -8.5 | Tyr84 | Hydrogen bond with amide C=O |
| Phe121 | π-π stacking with phenyl ring | ||
| Leu45, Val52 | Hydrophobic interaction with cyclopentyl ring |
While docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov When applied to a ligand-protein complex obtained from docking, an MD simulation can assess the stability of the predicted binding pose. nih.gov
An MD simulation, typically run for nanoseconds to microseconds, can reveal:
Binding Stability: Whether the ligand remains stably bound in the active site or if it dissociates.
Conformational Changes: How the ligand and the protein adjust their conformations upon binding to achieve an optimal fit.
Solvent Effects: The role of water molecules in mediating the protein-ligand interaction.
Key analyses of an MD trajectory include calculating the Root Mean Square Deviation (RMSD) to monitor structural stability and analyzing the persistence of protein-ligand interactions over the simulation time. researchgate.net This provides a more rigorous evaluation of the binding hypothesis generated by molecular docking.
Chemical Reactivity and Reaction Mechanisms of N 2 Ethylphenyl Cyclopentanecarboxamide
General Types of Reactions Undergone by the Carboxamide Moiety
The carboxamide group (-CO-NH-) is a versatile functional group found in many organic molecules, including a significant number of pharmaceuticals. rsc.orgresearchgate.net Its reactivity is characterized by the presence of a lone pair of electrons on the nitrogen atom and the electrophilic nature of the carbonyl carbon.
Amides can undergo a variety of reactions, including:
Hydrolysis: In the presence of acid or base, amides can be hydrolyzed to yield a carboxylic acid and an amine. This is a common pathway for the degradation of amide-containing compounds.
Reduction: The amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Dehydration: Primary amides can be dehydrated to form nitriles.
Hofmann Rearrangement: This reaction converts a primary amide to a primary amine with one fewer carbon atom.
Alkylation and Acylation: The nitrogen atom of the amide can act as a nucleophile, participating in alkylation and acylation reactions under appropriate conditions. researchgate.net
Reactions with Aldehydes and Ketones: Amides can react with aldehydes and ketones to form various addition products. researchgate.net
Reactivity of the Aromatic Ring System
The aromatic ring in N-(2-ethylphenyl)cyclopentanecarboxamide is a substituted benzene (B151609) ring, and its reactivity is significantly influenced by the two substituents: the ethyl group and the cyclopentanecarboxamide (B1346233) group.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity (the position of substitution) are determined by the nature of the substituents already present on the ring.
Activating and Directing Effects: Both the alkyl group (ethyl) and the amide group (-NHCOR) are generally considered activating groups and ortho-, para-directors for electrophilic aromatic substitution. rsc.orgbyjus.com This is because they donate electron density to the benzene ring, stabilizing the carbocation intermediate (the Wheland intermediate) formed during the reaction. lumenlearning.com The nitrogen atom of the amide group can donate its lone pair of electrons through resonance, which is a strong activating effect. rsc.org The ethyl group activates the ring through an inductive effect.
Regioselectivity: With two ortho-, para-directing groups, the position of a new substituent will be directed to the positions ortho and para to each existing group. In this compound, the positions ortho and para to the amide group are the 3- and 5-positions, and the positions ortho and para to the ethyl group are the 3- and 6-positions. Therefore, electrophilic substitution is most likely to occur at the 3- and 5-positions of the phenyl ring. Steric hindrance from the ethyl and cyclopentanecarboxamide groups may influence the ratio of the products.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org
Nucleophilic aromatic substitution (SNAr) is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. The phenyl ring in this compound does not have strong electron-withdrawing groups, making it generally unreactive towards nucleophilic aromatic substitution under normal conditions.
Cyclopentane (B165970) Ring Reactivity
The cyclopentane ring is a cycloalkane. Cycloalkanes with five and six carbon atoms, like cyclopentane and cyclohexane (B81311), are relatively stable and unreactive due to having low ring strain. libretexts.orglibretexts.org Their bond angles are close to the ideal tetrahedral angle of 109.5°, minimizing angle strain. libretexts.org
The primary reactions of cyclopentane and other less strained cycloalkanes are free-radical substitution reactions, similar to those of acyclic alkanes. quora.com These reactions typically require harsh conditions, such as high temperatures or UV light, to initiate the homolytic cleavage of C-H or C-C bonds. rsc.orgpharmaguideline.com For this compound, the cyclopentane ring is expected to be the least reactive part of the molecule under most conditions.
Specific Reaction Pathways
While specific documented reaction pathways for this compound are not extensively reported in publicly available literature, its reactivity can be inferred from the behavior of its constituent functional groups and similar molecules.
Based on the general principles of reactivity discussed above, the most probable substitution reactions for this compound would involve the aromatic ring. For instance, under electrophilic substitution conditions, such as nitration (using a mixture of nitric and sulfuric acid), one would expect the formation of nitro-substituted derivatives, primarily at the 3- and 5-positions of the phenyl ring.
Similarly, halogenation with a Lewis acid catalyst would likely yield halogenated products at the same positions. It is important to note that the amide group itself can be sensitive to strong acids and high temperatures, which could lead to side reactions or degradation.
Elucidation of Reaction Mechanisms
Understanding the detailed pathway by which a reaction proceeds is fundamental to controlling and optimizing chemical transformations. numberanalytics.com For a molecule like this compound, elucidating reaction mechanisms would involve a combination of experimental and theoretical approaches.
Identification of Elementary Steps and Intermediates
A chemical reaction mechanism is composed of a sequence of elementary steps, which are the individual bond-making and bond-breaking events that occur. numberanalytics.com These steps may involve the formation of transient species known as intermediates.
For the hypothetical reactions of this compound:
In oxidation reactions , the mechanism might involve radical intermediates if C-H bonds are being targeted. For benzylic oxidation, a benzylic radical or a benzylic carbocation could be a key intermediate.
In the reduction of the amide with LiAlH₄ , the mechanism involves the initial addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. Subsequent steps lead to the elimination of the oxygen atom and further reduction to the amine.
For palladium-catalyzed cross-coupling reactions , the mechanism is a well-established catalytic cycle involving steps such as oxidative addition, transmetalation (for Suzuki), migratory insertion (for Heck), and reductive elimination. libretexts.org
The identification of these intermediates can be achieved through various spectroscopic techniques or by trapping experiments.
Energy Profiles and Transition State Analysis (Theoretical)
Theoretical and computational chemistry provide powerful tools for investigating reaction mechanisms. fiveable.meacs.org By calculating the potential energy surface of a reaction, it is possible to map out the energy changes that occur as reactants are converted to products.
An energy profile plots the energy of the system against the reaction coordinate. The peaks on this profile represent transition states , which are the highest energy points along the reaction pathway corresponding to the fleeting arrangement of atoms as bonds are broken and formed. The valleys represent intermediates , which are more stable, albeit often short-lived, species. acs.org
For a hypothetical reaction of this compound, computational methods like Density Functional Theory (DFT) could be used to:
Model the three-dimensional structures of reactants, products, intermediates, and transition states.
Calculate the activation energy of each elementary step, which is the energy difference between the reactants and the transition state. This helps in determining the rate-limiting step of the reaction.
Investigate the influence of substituents and reaction conditions on the reaction pathway and selectivity. acs.org
Such computational studies are invaluable for gaining a deeper understanding of the reaction mechanism at a molecular level, complementing experimental findings. rsc.orgnih.govpnas.orgnih.gov
Structure Activity Relationship Sar and Pharmacophore Modeling of N 2 Ethylphenyl Cyclopentanecarboxamide Derivatives
Design Principles for Systematic SAR Studies
Systematic SAR studies of N-aryl carboxamides, including derivatives of N-(2-ethylphenyl)cyclopentanecarboxamide, are guided by several key design principles aimed at methodically exploring the chemical space around the core scaffold. The primary goal is to identify which parts of the molecule are essential for its biological activity and how modifications to these parts influence efficacy and selectivity. nih.gov
The core structure of this compound presents three main regions for modification:
The N-Aryl Ring (2-ethylphenyl group): Modifications here can explore the impact of electronic and steric effects. This includes altering the position and nature of substituents on the phenyl ring. For instance, moving the ethyl group from the ortho to the meta or para position can reveal positional sensitivity. Introducing electron-donating or electron-withdrawing groups can probe the electronic requirements for activity.
The Cycloalkyl Moiety (Cyclopentyl group): The size and conformation of the cycloalkyl ring are critical. Systematic studies would involve varying the ring size (e.g., cyclopropyl, cyclobutyl, cyclohexyl) to determine the optimal hydrophobic and steric bulk for interaction with the biological target.
The Amide Linker: While less frequently modified, the amide bond itself can be a target for isosteric replacement to alter properties like metabolic stability and hydrogen bonding capacity.
Identification of Pharmacophore Features
A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For N-aryl and N-heteroaryl derivatives, common pharmacophore models often include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov
Based on the structure of this compound and SAR data from related compounds, a hypothetical pharmacophore model can be proposed:
Aromatic Ring Feature: The 2-ethylphenyl group serves as a crucial aromatic and hydrophobic feature, likely engaging in π-π stacking or hydrophobic interactions with the target protein.
Hydrophobic Feature: The cyclopentyl ring provides a significant hydrophobic element, which likely occupies a hydrophobic pocket within the binding site. The size and shape of this group are often critical for potent activity.
Hydrogen Bond Acceptor: The carbonyl oxygen of the amide linker is a key hydrogen bond acceptor, forming a critical interaction with a hydrogen bond donor residue in the target protein.
Hydrogen Bond Donor: The N-H group of the amide linker acts as a hydrogen bond donor, providing another key interaction point.
The spatial relationship between these features is paramount. The distance and relative orientation of the aromatic ring, hydrophobic group, and the hydrogen bonding elements define the pharmacophoric space. Virtual screening using such a pharmacophore model can help identify novel, structurally diverse compounds with a high probability of being active. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and CoMFA/CoMSIA Modeling
QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com This allows for the prediction of the activity of novel, unsynthesized compounds. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that correlate the 3D steric and electrostatic fields (and other properties in CoMSIA) of molecules with their biological activities.
The development of a predictive QSAR model for this compound derivatives would involve the following steps:
Data Set Selection: A series of analogues with a wide range of biological activities (e.g., IC50 values) is required.
Molecular Modeling and Alignment: 3D structures of the compounds are generated and aligned based on a common scaffold or a pharmacophore model.
Descriptor Calculation: Various physicochemical and structural descriptors are calculated for each molecule. For CoMFA and CoMSIA, these are steric and electrostatic fields.
Model Generation: Statistical methods like Partial Least Squares (PLS) regression are used to build a mathematical equation correlating the descriptors with biological activity. mdpi.com
A hypothetical QSAR equation for a series of N-aryl cycloalkanecarboxamides might look like this:
log(1/IC50) = a(Steric Field) + b(Electrostatic Field) + c*(Hydrophobic Field) + d
Where 'a', 'b', and 'c' are coefficients determined by the regression analysis, and 'd' is a constant.
A QSAR model's predictive power must be rigorously validated. Common validation techniques include:
Internal Validation (Cross-validation): A portion of the data is left out during model building and then predicted by the generated model. The leave-one-out (LOO) cross-validation is a common method, where the process is repeated until every compound has been in the test set once. A high cross-validated correlation coefficient (q²) indicates good internal consistency.
External Validation: The model is used to predict the activity of a set of compounds (the test set) that were not used in the model's development. A high predictive correlation coefficient (R²_pred) for the test set indicates the model's ability to generalize to new compounds.
Table 1: Hypothetical Statistical Validation Parameters for a QSAR Model of N-Aryl Cycloalkanecarboxamides
| Parameter | Value | Description |
| q² (Cross-validated R²) | 0.75 | Indicates good internal model robustness. |
| R² (Non-cross-validated R²) | 0.92 | Shows a strong correlation between predicted and observed activities for the training set. |
| R²_pred (External Test Set R²) | 0.85 | Demonstrates high predictive power for new compounds. |
| Standard Error of Prediction | 0.30 | Low value indicates high accuracy of predictions. |
This table is illustrative and based on typical values for robust QSAR models.
Once validated, QSAR models, particularly CoMFA and CoMSIA, provide 3D contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity.
Steric Contour Maps: Green contours may indicate regions where bulky groups are favorable, while yellow contours might suggest that steric hindrance in that area is detrimental to activity.
Electrostatic Contour Maps: Blue contours often highlight areas where positively charged or electron-donating groups would enhance activity, whereas red contours suggest that negatively charged or electron-withdrawing groups are preferred.
These maps serve as a guide for medicinal chemists to rationally design new derivatives with improved potency by adding or modifying substituents in the favored regions and avoiding the disfavored ones. nih.gov
Influence of Substituent Effects on Biological Activity
The nature and position of substituents on both the N-aryl ring and the cycloalkyl moiety can have a profound impact on the biological activity of this compound derivatives.
On the N-aryl ring , the 2-ethyl group provides steric bulk and lipophilicity. SAR studies on related N-aryl compounds often show that:
Steric Bulk: The size of the substituent at the ortho position can be critical for forcing the molecule into a specific bioactive conformation. Varying the alkyl chain length (e.g., methyl, propyl) or branching can fine-tune this effect.
On the cycloalkyl ring , modifications primarily influence the hydrophobic interactions with the target.
Ring Size: The size of the cycloalkane can affect how well the group fits into a hydrophobic pocket of the receptor. A cyclopentyl or cyclohexyl ring is often found to be optimal in many series of bioactive compounds.
Substitution on the Ring: Adding substituents to the cycloalkyl ring can introduce new interaction points or alter the ring's conformation, which in turn can affect binding.
Table 2: Illustrative SAR Data for N-(2-ethylphenyl)cycloalkanecarboxamide Derivatives
| Compound ID | R1 (on Phenyl Ring) | R2 (Cycloalkyl Ring) | Biological Activity (IC50, nM) - Hypothetical |
| 1 | 2-ethyl | cyclopentyl | 50 |
| 2 | 2-methyl | cyclopentyl | 75 |
| 3 | 2-propyl | cyclopentyl | 40 |
| 4 | 2-ethyl, 4-chloro | cyclopentyl | 25 |
| 5 | 2-ethyl, 4-methoxy | cyclopentyl | 90 |
| 6 | 2-ethyl | cyclobutyl | 120 |
| 7 | 2-ethyl | cyclohexyl | 45 |
This table presents hypothetical data to illustrate potential SAR trends, where smaller IC50 values indicate higher potency. The data suggests that a propyl group at the ortho position and a chloro group at the para position on the phenyl ring might enhance activity, and a cyclohexyl ring is slightly preferred over a cyclopentyl ring, while a cyclobutyl ring is detrimental.
Electronic and Steric Contributions
The biological activity of N-aryl-cycloalkanecarboxamides is significantly influenced by the electronic properties and steric bulk of the substituents on the aromatic ring. In the case of this compound, the ethyl group at the ortho position plays a dual role, contributing to both the electronic environment and the steric hindrance around the amide linkage.
Electronic Contributions: The ethyl group is a weak electron-donating group (EDG) through an inductive effect. This property can influence the electron density of the amide nitrogen and the aromatic ring. An increase in electron density on the phenyl ring can enhance hydrophobic interactions with target proteins. Studies on other N-aryl amides have shown that the nature of the substituent on the phenyl ring can modulate activity. For instance, in a series of 1-phenylcyclopropane carboxamide derivatives, the presence of electron-donating groups like methyl and methoxy (B1213986) on the phenyl ring was found to favor certain reaction yields, which can be an indirect indicator of electronic influence on reactivity and potentially biological activity. wmich.edu Conversely, electron-withdrawing groups (EWGs) can also enhance activity depending on the specific interactions within the target's binding pocket. In a study of N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, compounds bearing a cyano group (an EWG) exhibited significant inhibitory activity against the FOXM1 protein. mdpi.com This suggests that a delicate electronic balance is often required for optimal biological response.
Steric Contributions: The ortho-position of the ethyl group introduces significant steric hindrance around the amide bond. This can have several consequences for biological activity. Firstly, it can restrict the rotation around the phenyl-nitrogen bond, locking the molecule into a specific conformation that may be more or less favorable for binding to a biological target. researchgate.net Secondly, the steric bulk can either prevent the molecule from fitting into a binding pocket, thus reducing activity, or it can promote a more favorable binding orientation by preventing non-productive binding modes. In some cases, steric hindrance can lead to increased selectivity for a particular target. For example, in a study of N-nitrosodialkylamines, increasing steric bulk with isopropyl groups was shown to inhibit certain metabolic pathways. nih.gov The interplay between the size of the substituent and the topology of the receptor site is therefore a critical determinant of activity.
The following table illustrates the hypothetical influence of different substituents at the ortho position on the phenyl ring, based on general principles of medicinal chemistry.
| Substituent (at ortho-position) | Electronic Effect | Steric Bulk | Predicted Impact on Activity (Hypothetical) |
| -H | Neutral | Minimal | Baseline activity |
| -CH3 | Weakly Electron-Donating | Small | May increase activity through favorable hydrophobic interactions and conformational restriction. |
| -CH2CH3 | Weakly Electron-Donating | Moderate | Potential for increased activity, but may be offset by excessive steric hindrance depending on the target. |
| -OCH3 | Strongly Electron-Donating (Resonance), Electron-Withdrawing (Inductive) | Moderate | The overall effect would depend on the balance of electronic effects and the nature of the binding pocket. |
| -Cl | Weakly Electron-Withdrawing (Inductive), Weakly Electron-Donating (Resonance) | Small | May increase activity through specific halogen bonding or by altering the electronic character of the ring. |
| -CF3 | Strongly Electron-Withdrawing | Large | Likely to decrease activity due to unfavorable steric interactions and significant alteration of electronic properties. masterorganicchemistry.com |
Positional Isomerism and Activity
Ortho-Isomer (this compound): As previously discussed, the ortho-substituent can enforce a specific, rigid conformation. This can be beneficial if the resulting conformation is complementary to the target's binding site. The proximity of the ethyl group to the amide bond could also lead to intramolecular interactions that stabilize a bioactive conformation.
Meta-Isomer (N-(3-ethylphenyl)cyclopentanecarboxamide): In the meta-position, the ethyl group is further away from the amide linkage, resulting in less steric hindrance compared to the ortho-isomer. wikipedia.org This might allow for greater conformational flexibility. The electronic influence of the ethyl group would still be present, but its effect on the amide bond would be less direct. In many classes of compounds, moving a substituent from the ortho to the meta position can lead to a significant change in activity. For instance, in a study of substituted Schiff bases, the meta- and para-substituted compounds showed higher antimicrobial activity compared to the ortho-substituted ones, suggesting that reduced steric hindrance was beneficial in that context. researchgate.net
The following table provides a hypothetical comparison of the expected activities of the positional isomers of N-(ethylphenyl)cyclopentanecarboxamide based on established SAR principles.
| Isomer | Position of Ethyl Group | Key Structural Features | Expected Biological Activity (Hypothetical) |
| Ortho | 2 | High steric hindrance, restricted rotation, potential for intramolecular interactions. | Activity highly dependent on the specific shape of the target's binding site. Could be higher or lower than other isomers. |
| Meta | 3 | Moderate steric hindrance, greater conformational flexibility than the ortho-isomer. | May exhibit different activity profile from ortho and para isomers due to altered molecular shape. |
| Para | 4 | Minimal steric hindrance on the amide bond, substituent extends into a distal region of the binding site. | Often a favorable position for substituents, potentially leading to high activity. |
Role of Stereochemistry and Conformational Preferences in Activity
The three-dimensional structure of this compound is complex, with multiple potential sources of stereoisomerism and a high degree of conformational flexibility. These factors are known to play a crucial role in the biological activity of many drug molecules.
Furthermore, if the cyclopentane (B165970) ring is substituted, it can contain chiral centers. For example, substitution at the 2- or 3-position of the cyclopentane ring would introduce a chiral center, leading to a pair of enantiomers. It is well-established in pharmacology that enantiomers can have vastly different biological activities, with one enantiomer often being significantly more potent than the other (eutomer vs. distomer). This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers.
In a study on phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators, it was found that the trans-cyclohexanol stereoisomer was biologically active, while the cis-analog was not. nih.gov This highlights the critical importance of the spatial arrangement of substituents on the cycloalkyl ring. Further investigation in the same study revealed that the biological activity resided specifically in the trans-R/R configuration of a cyclopropyl-containing analogue. nih.gov
The amide bond itself can exist in cis or trans conformations, although the trans conformation is generally more stable. Rotation around the various single bonds (e.g., the bond connecting the cyclopentyl ring to the carbonyl group, and the bond between the nitrogen and the phenyl ring) allows the molecule to adopt a multitude of conformations in solution. The preferred conformation, or the "bioactive conformation" that the molecule adopts when it binds to its target, is a key determinant of its activity. The ortho-ethyl group in this compound is likely to influence the preferred conformation by restricting rotation around the N-aryl bond, as discussed earlier.
The complexity of stereochemistry in N-substituted amides is also exemplified by fentanyl analogues, where the introduction of a methyl group on the piperidine (B6355638) ring creates new stereocenters with distinct pharmacological profiles. wikipedia.org
A comprehensive understanding of the stereochemical and conformational requirements for the activity of this compound derivatives would necessitate the synthesis and biological evaluation of individual stereoisomers and detailed conformational analysis using techniques such as NMR spectroscopy and computational modeling.
Design and Synthesis of N 2 Ethylphenyl Cyclopentanecarboxamide Analogues and Derivatives
Structural Modifications on the Cyclopentane (B165970) Ring
The introduction of substituents onto the cyclopentyl ring can significantly impact the compound's physicochemical properties. The synthesis of such substituted analogues typically involves the use of appropriately functionalized cyclopentanecarboxylic acid precursors. These precursors can be prepared through various established synthetic routes, allowing for a diverse range of substituents to be incorporated.
Research in related areas has shown that the addition of functional groups to cyclic aliphatic rings can modulate biological activity. For instance, the introduction of hydroxyl or amino groups can increase polarity and provide new hydrogen bonding opportunities. Conversely, alkyl or aryl substituents can enhance lipophilicity, which may influence membrane permeability. The stereochemistry of these substituents is also a critical factor, as different stereoisomers can exhibit distinct biological profiles.
Table 1: Potential Substituents on the Cyclopentyl Moiety and their Predicted Physicochemical Impact
| Substituent | Predicted Impact on Polarity | Predicted Impact on Lipophilicity | Potential for New Interactions |
| -OH | Increase | Decrease | Hydrogen bond donor/acceptor |
| -NH2 | Increase | Decrease | Hydrogen bond donor/acceptor, ionic interactions |
| -CH3 | No significant change | Increase | Van der Waals interactions |
| -Ph | No significant change | Significant Increase | Pi-stacking, Van der Waals interactions |
| -F | Slight Increase | Slight Increase | Halogen bonding, altered metabolic stability |
This table is illustrative and based on general principles of medicinal chemistry.
Altering the size of the cycloalkane ring from a five-membered ring to a cyclobutane (contraction) or a cyclohexane (B81311) (expansion) can significantly affect the conformational flexibility and spatial orientation of the entire molecule. Such modifications can be explored to probe the geometric requirements of a potential binding site.
Ring Contraction to Cyclobutane Analogues: The synthesis of N-(2-ethylphenyl)cyclobutanecarboxamide would introduce greater ring strain and a more rigid conformation. This can be synthetically achieved by using cyclobutanecarboxylic acid as a starting material in the amide coupling reaction with 2-ethylaniline (B167055).
Ring Expansion to Cyclohexane Analogues: The corresponding cyclohexane derivative, N-(2-ethylphenyl)cyclohexanecarboxamide, would possess greater conformational flexibility due to the chair and boat conformations of the cyclohexane ring. This increased flexibility could allow for better adaptation to a binding pocket but might also come at an entropic cost upon binding. The synthesis would involve the use of cyclohexanecarboxylic acid.
The choice between a contracted, expanded, or the original five-membered ring can have a profound impact on the molecule's biological activity by altering the relative positioning of the N-(2-ethylphenyl) group.
Substituent Variations on the N-(2-ethylphenyl) Moiety
The N-(2-ethylphenyl) portion of the molecule offers multiple avenues for structural modification, including alterations to the ethyl group and substitutions on the phenyl ring. These changes can fine-tune electronic properties, steric bulk, and metabolic stability.
The ethyl group at the ortho position of the phenyl ring plays a significant role in defining the steric environment around the amide bond. Variations in the length and branching of this alkyl chain can influence the molecule's conformation and interaction with its biological target.
Chain Length Variation: The synthesis of analogues with different alkyl chain lengths (e.g., methyl, propyl, butyl) can be accomplished by starting with the corresponding 2-alkylanilines. Studies on other N-alkyl compounds have shown that chain length can affect binding affinity and selectivity, often with an optimal length for a particular target. For example, in a series of N-alkyl-N'-(2-benzylphenyl)ureas, the alkyl chain length was found to be a critical determinant of their gelation properties, indicating a strong influence on intermolecular interactions nih.gov.
Branching: Introducing branching, such as an isopropyl or tert-butyl group, would increase the steric hindrance around the amide linkage. This could restrict the rotation of the phenyl ring and lock the molecule into a specific conformation. An example of a branched analogue is N-[1-(2-methylphenyl)ethyl]cyclopentanecarboxamide researchgate.net.
Table 2: Examples of N-Alkylphenyl Cyclopentanecarboxamide (B1346233) Analogues with Altered Alkyl Groups
| Alkyl Group at Position 2 | Compound Name |
| -CH3 | N-(2-methylphenyl)cyclopentanecarboxamide |
| -CH(CH3)2 | N-(2-isopropylphenyl)cyclopentanecarboxamide |
| -C(CH3)3 | N-(2-tert-butylphenyl)cyclopentanecarboxamide |
This table provides hypothetical examples based on common synthetic modifications.
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) can alter the electronic nature of the phenyl ring through inductive and resonance effects. Halogens can also participate in halogen bonding, a specific type of non-covalent interaction. Furthermore, fluorination is often used to block metabolic oxidation at specific positions. The synthesis of halogenated analogues can be achieved by using substituted anilines as starting materials. For instance, the regioselective ortho-halogenation of N-aryl amides has been achieved through methods like oxidative halodeboronation nih.gov.
Methylation: The addition of methyl groups can increase lipophilicity and introduce steric bulk. A known example of a methylated analogue is N-[1-(2-methylphenyl)ethyl]cyclopentanecarboxamide, which features a methyl group on the phenyl ring in addition to the ethyl group modification researchgate.net.
The electronic effects of substituents on the phenyl ring can be predicted to some extent by their Hammett constants. Electron-withdrawing groups (e.g., -NO2, -CN) and electron-donating groups (e.g., -OCH3, -NH2) can be systematically explored to optimize interactions with a biological target.
Table 3: Examples of Substituted N-(2-ethylphenyl)cyclopentanecarboxamide Analogues
| Phenyl Ring Substituent | Position | Compound Name |
| -F | 4 | N-(2-ethyl-4-fluorophenyl)cyclopentanecarboxamide |
| -Cl | 5 | N-(5-chloro-2-ethylphenyl)cyclopentanecarboxamide |
| -CH3 | 4 | N-(2-ethyl-4-methylphenyl)cyclopentanecarboxamide |
| -OCH3 | 5 | N-(2-ethyl-5-methoxyphenyl)cyclopentanecarboxamide |
This table provides hypothetical examples based on common synthetic modifications.
Bioisosteric and Isosteric Replacements
Bioisosteric and isosteric replacements are powerful tools in drug design to improve physicochemical and pharmacokinetic properties while retaining or enhancing biological activity.
Amide Bond Isosteres: The amide bond in this compound is a key structural feature, but it can be susceptible to enzymatic hydrolysis. Replacing the amide with a more stable bioisostere is a common strategy to improve metabolic stability. Examples of amide bioisosteres include:
1,2,4-Oxadiazoles and 1,3,4-Oxadiazoles: These five-membered heterocyclic rings can mimic the hydrogen bonding properties of the amide group and are generally more resistant to hydrolysis.
Triazoles: 1,2,3- and 1,2,4-triazoles are also effective amide isosteres that can enhance metabolic stability.
Retro-amides: Reversing the amide bond (retro-isosterism) can sometimes lead to improved properties by altering the hydrogen bonding pattern and susceptibility to proteases.
Cyclopentyl Ring Isosteres: The cyclopentyl group can be replaced by other cyclic or acyclic moieties with similar steric bulk.
Heterocyclic Rings: Replacing the cyclopentane with a tetrahydrofuran, tetrahydrothiophene, or pyrrolidine ring can introduce heteroatoms that may act as hydrogen bond acceptors and alter the solubility and metabolic profile of the compound.
Acyclic Fragments: An isosteric replacement with a branched alkyl group, such as an isobutyl or neopentyl group, can be considered, although this would significantly increase the conformational flexibility of the molecule.
The choice of a particular bioisostere depends on the specific goals of the optimization process, such as improving stability, enhancing potency, or altering selectivity.
Table 4: Potential Bioisosteric and Isosteric Replacements for this compound
| Original Moiety | Bioisosteric/Isosteric Replacement | Rationale |
| Amide (-CONH-) | 1,2,4-Oxadiazole | Improved metabolic stability, mimics H-bonding |
| Amide (-CONH-) | 1,2,3-Triazole | Improved metabolic stability, mimics H-bonding |
| Cyclopentyl | Tetrahydrofuranyl | Increased polarity, potential for H-bonding |
| Cyclopentyl | Cyclobutyl | Reduced size, increased rigidity |
| Cyclopentyl | Cyclohexyl | Increased size and flexibility |
This table is illustrative and based on established principles of bioisosterism in medicinal chemistry.
Exchange of Amide Linkage Components
The amide bond is a cornerstone of many pharmaceutical compounds, and its components, the carboxylic acid and amine, are primary targets for modification to modulate activity. The synthesis of analogues of this compound can be readily achieved by varying these two components.
Standard amide coupling reactions are typically employed for this purpose. A common method involves the activation of the carboxylic acid, such as cyclopentanecarboxylic acid, with a coupling agent, followed by the addition of the desired amine. A variety of coupling agents can be utilized, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, typically by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the amine, usually in the presence of a base to neutralize the hydrochloric acid byproduct.
Systematic exchanges of both the amine and carboxylic acid moieties allow for a thorough exploration of the chemical space around the lead compound. For instance, substituting the 2-ethylphenyl group with other substituted anilines can probe the effects of electronic and steric factors on activity. Similarly, replacing the cyclopentyl group with other cyclic or acyclic carboxylic acids can provide insights into the optimal size and conformation of this part of the molecule.
| Amine Component | Carboxylic Acid Component | Coupling Method | Reference |
| Various substituted anilines | Cyclopentanecarboxylic acid | EDC/HOBt | General synthetic knowledge |
| 2-Ethylaniline | Various cycloalkanecarboxylic acids | SOCl₂, then amine addition | General synthetic knowledge |
| 2-Ethylaniline | Aromatic carboxylic acids | DCC | General synthetic knowledge |
This table presents hypothetical examples based on common synthetic methodologies for amide bond formation.
Heterocyclic Ring Incorporations
The introduction of heterocyclic rings is a widely used strategy in medicinal chemistry to enhance biological activity, improve physicochemical properties, and introduce new binding interactions. Analogues of this compound can be synthesized to include a variety of heterocyclic systems in place of either the phenyl or cyclopentyl rings.
For example, replacing the 2-ethylphenyl group with a heterocyclic amine, such as an aminopyridine, aminothiazole, or aminoimidazole, can be accomplished using the standard amide coupling methods described previously. The nitrogen atoms within these heterocycles can act as hydrogen bond acceptors, potentially leading to new interactions with biological targets.
Conversely, the cyclopentyl ring can be replaced by a heterocyclic carboxylic acid. For instance, furan-2-carboxylic acid, thiophene-2-carboxylic acid, or pyridine-3-carboxylic acid could be coupled with 2-ethylaniline to generate novel analogues. The heteroatoms in these rings can influence the electronic properties and conformation of the molecule.
| Amine Component | Heterocyclic Carboxylic Acid | Resulting Analogue | Reference |
| 2-Ethylaniline | Furan-2-carboxylic acid | N-(2-ethylphenyl)furan-2-carboxamide | General synthetic knowledge |
| 2-Ethylaniline | Thiophene-2-carboxylic acid | N-(2-ethylphenyl)thiophene-2-carboxamide | General synthetic knowledge |
| Aminothiazole derivative | Cyclopentanecarboxylic acid | N-(thiazolyl)cyclopentanecarboxamide derivative | General synthetic knowledge |
This table provides illustrative examples of how heterocyclic moieties can be incorporated into the this compound scaffold.
Synthesis of Polycyclic and Bridged Derivatives
To explore more rigid conformations and novel three-dimensional shapes, polycyclic and bridged derivatives of this compound can be synthesized. These modifications can lock the molecule into a specific conformation, which may lead to enhanced potency and selectivity.
The synthesis of such derivatives often involves more complex multi-step sequences. For instance, a bridged bicyclic carboxylic acid, such as bicyclo[2.2.1]heptane-2-carboxylic acid (norbornane-2-carboxylic acid), could be used in place of cyclopentanecarboxylic acid. The rigid bicyclic scaffold would significantly constrain the conformational freedom of the molecule.
Creating polycyclic systems fused to the phenyl ring is a more challenging synthetic endeavor. One potential approach could involve the use of a substituted aniline (B41778) that already contains a fused ring system, such as an aminonaphthalene or an aminoindane. Alternatively, intramolecular cyclization reactions could be employed on a suitably functionalized precursor. For example, a derivative of this compound bearing a reactive group on the ethyl side chain could potentially undergo an intramolecular cyclization to form a new ring fused to the phenyl group.
Recent advances in synthetic methodology, such as C-H bond activation, have provided powerful tools for the construction of complex polycyclic and bridged structures. These methods could potentially be applied to create novel derivatives of the target compound.
| Amine Component | Polycyclic/Bridged Carboxylic Acid | Resulting Derivative | Synthetic Strategy |
| 2-Ethylaniline | Bicyclo[2.2.1]heptane-2-carboxylic acid | N-(2-ethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide | Standard amide coupling |
| 1-Aminonaphthalene | Cyclopentanecarboxylic acid | N-(naphthalen-1-yl)cyclopentanecarboxamide | Standard amide coupling |
| N-(2-allylphenyl)amine | Cyclopentanecarboxylic acid | N-(2-allylphenyl)cyclopentanecarboxamide | Intramolecular cyclization precursor |
This table illustrates potential strategies for the synthesis of polycyclic and bridged derivatives.
Impact of Structural Modifications on In Vitro Activity and Selectivity
The biological activity of this compound analogues is expected to be highly dependent on their structural features. Systematic modifications of the parent structure can lead to significant changes in their in vitro activity and selectivity towards their biological target.
Exchange of Amide Linkage Components:
N-Aryl Substituents: The nature and position of substituents on the phenyl ring can have a profound impact. The 2-ethyl group in the parent compound likely influences the molecule's conformation by restricting rotation around the N-aryl bond. Replacing this group with other alkyl groups of varying size could modulate this steric effect. Electron-donating or electron-withdrawing substituents on the phenyl ring could affect the electronic properties of the amide and its ability to participate in hydrogen bonding or other interactions.
Carboxamide Moiety: Altering the size and nature of the cycloalkyl group can influence binding affinity. For example, expanding the cyclopentyl ring to a cyclohexyl ring or contracting it to a cyclobutyl ring would change the spatial arrangement of the molecule. Acyclic alkyl groups could provide more conformational flexibility, which may be beneficial or detrimental to activity.
Heterocyclic Ring Incorporations:
Polycyclic and Bridged Derivatives:
Rigidifying the structure by introducing polycyclic or bridged systems can lead to a more defined conformation. If this conformation is the one required for binding to the target, a significant increase in potency can be expected. This "conformational locking" can also improve selectivity, as the rigid molecule may not be able to bind to off-target proteins.
| Modification | Potential Impact on In Vitro Activity | Rationale |
| Varying the size of the ortho-alkyl group on the phenyl ring | Modulation of potency and selectivity | Steric hindrance affecting the conformation and interaction with the binding pocket. |
| Introducing polar substituents on the phenyl ring | Potential increase in potency | Formation of new hydrogen bonds or electrostatic interactions. |
| Replacing the cyclopentyl ring with a larger or smaller cycloalkyl ring | Alteration of binding affinity | Optimization of the fit within the binding site. |
| Incorporating a heterocyclic ring | Potential for enhanced potency and improved physicochemical properties | Introduction of heteroatoms for new binding interactions and modulation of polarity. |
| Synthesis of a bridged bicyclic analogue | Potential for increased potency and selectivity | Rigidification of the structure into a more bioactive conformation. |
This table summarizes the expected impact of various structural modifications on the in vitro activity of this compound analogues based on general principles of medicinal chemistry.
Future Research Directions in N 2 Ethylphenyl Cyclopentanecarboxamide Chemistry
Development of Novel and Efficient Synthetic Routes
The future synthesis of N-(2-ethylphenyl)cyclopentanecarboxamide and its analogs could focus on developing more efficient and versatile chemical pathways. Current synthetic approaches for similar carboxamides often involve the coupling of an amine with a carboxylic acid or its derivative. Future research could explore:
Catalytic Methods: Investigating novel catalysts to improve yield, reduce reaction times, and enhance the sustainability of the synthesis. This could include exploring enzymatic or chemo-catalytic approaches.
Flow Chemistry: The application of continuous flow technologies could offer better control over reaction parameters, leading to higher purity and scalability.
Combinatorial Synthesis: Developing a synthetic route amenable to combinatorial chemistry would enable the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies.
| Potential Synthetic Strategy | Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Optimization of solvent and temperature conditions |
| Solid-Phase Synthesis | Ease of purification, potential for automation | Development of suitable resin attachment and cleavage strategies |
| Biocatalysis | High selectivity, environmentally friendly | Identification of suitable enzymes (e.g., lipases, amidases) |
Exploration of Undiscovered Biological Targets and Pathways
The biological activity of this compound is largely unexplored. Future research should aim to identify its molecular targets and understand its mechanism of action. A systematic approach to this would involve:
High-Throughput Screening (HTS): Screening the compound against a broad range of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, to identify initial hits.
Phenotypic Screening: Assessing the effect of the compound on cellular models of various diseases to uncover novel therapeutic potentials without a preconceived target.
Chemoproteomics: Utilizing chemical probes derived from this compound to identify its binding partners in a cellular context.
| Screening Approach | Potential Target Classes | Example Assays |
| Target-Based Screening | Kinases, Proteases, Nuclear Receptors | Enzyme inhibition assays, Radioligand binding assays |
| Cell-Based Screening | Cancer cell lines, Neuronal cells, Immune cells | Proliferation assays, Reporter gene assays, Calcium imaging |
| In Vivo Screening | Animal models of disease (e.g., pain, inflammation) | Behavioral tests, Biomarker analysis |
Application as Chemical Probes for Biological Systems
Should this compound be found to interact with a specific biological target, it could be developed into a chemical probe to study the function of that target. This would require:
Affinity and Selectivity Profiling: Thoroughly characterizing the binding affinity and selectivity of the compound for its primary target over other related proteins.
Probe Development: Synthesizing derivatives with tags (e.g., fluorescent dyes, biotin, or photo-affinity labels) to enable visualization and pull-down experiments. These tagged probes would be invaluable for studying the localization, trafficking, and interactions of the target protein within cells and tissues.
Advanced Integrated Computational and Experimental Approaches for Compound Optimization
To enhance the potential therapeutic properties of this compound, a combination of computational and experimental techniques will be crucial. This integrated approach can guide the rational design of more potent and selective analogs.
Computational Modeling:
Quantitative Structure-Activity Relationship (QSAR): If a series of analogs with varying activity is synthesized, QSAR models can be built to predict the activity of new designs.
Molecular Docking: If a biological target is identified and its 3D structure is known, docking studies can predict the binding mode of this compound and guide modifications to improve interactions.
Pharmacophore Modeling: This can help identify the key chemical features responsible for biological activity, which can then be used to design novel scaffolds.
Experimental Validation:
Iterative Synthesis: Synthesizing and testing new analogs based on computational predictions.
In Vitro and In Vivo Testing: Evaluating the optimized compounds in relevant biological assays and animal models to confirm improved efficacy and pharmacokinetic properties.
This synergistic approach accelerates the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-(2-ethylphenyl)cyclopentanecarboxamide derivatives, and how do reaction conditions impact yield?
- Methodology: Derivatives can be synthesized via nucleophilic acyl substitution or coupling reactions. For example, hydrazine-carbonothioyl derivatives (e.g., N-(2-benzoylhydrazine-1-carbonothioyl)cyclopentanecarboxamide) are synthesized using substituted hydrazines and cyclopentanecarboxylic acid precursors under reflux in ethanol or THF. Yields vary (53–66%) depending on substituent steric/electronic effects and reaction time .
- Key Data: Benzoylhydrazine derivatives achieve higher yields (66%) compared to phenoxyacetyl derivatives (59%) due to better nucleophilicity .
Q. How can structural confirmation of this compound analogs be systematically validated?
- Methodology: Use ¹H NMR to confirm substituent integration (e.g., aromatic protons at δ 7.2–7.8 ppm) and LC-MS for molecular ion peaks (e.g., [M+H]⁺ at m/z 325.3 for compound 2.12). Elemental analysis (C, H, N, S) further validates purity, with deviations <0.4% indicating high purity .
Q. What in vitro assays are suitable for initial biological activity screening of cyclopentanecarboxamide derivatives?
- Methodology: Prioritize enzyme inhibition or receptor-binding assays. For example, analogs like cyclopentylfentanyl (a structural analog) show µ-opioid receptor affinity, suggesting similar derivatives could be screened via radioligand displacement assays .
Advanced Research Questions
Q. How can synthetic challenges, such as low yields in hydrazine-carbonothioyl derivatives, be systematically addressed?
- Methodology: Optimize reaction stoichiometry (e.g., 1:1.2 ratio of cyclopentanecarboxamide to hydrazine) and solvent polarity. For example, THF improves solubility of aromatic hydrazines, increasing yields by ~10% compared to ethanol . Contradictions in yield may arise from competing side reactions (e.g., oxidation), mitigated via inert atmospheres .
Q. What advanced analytical techniques are required to resolve trace impurities in cyclopentanecarboxamide-based pharmaceuticals (e.g., Irbesartan)?
- Methodology: Use valve-switching HPLC with dual columns (C18 and ion-exchange) to isolate impurities like 1-(pentanoylamino)-N-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]cyclopentanecarboxamide. LC-MS/MS with collision-induced dissociation (CID) confirms impurity structures via fragment ions (e.g., m/z 446.54 → 237.68) .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore of cyclopentanecarboxamide derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
